Lipophilicity Shift: 4-Methyl vs. 4-Fluoro Substitution Alters Log P by ~170-Fold
The calculated Log P (octanol-water partition coefficient) for 4-methylpiperidine-1-sulfonyl chloride is 0.9337057 [1], while the 4-fluoro analog exhibits a Log P of 0.00547183933333 . This difference of approximately 0.928 log units translates to a ~170-fold higher lipophilicity for the methyl-substituted reagent [1]. In medicinal chemistry, such a shift significantly influences the permeability and distribution of derived sulfonamide drug candidates [2]. Researchers prioritizing cell permeability may favor the 4-methyl analog, whereas those seeking reduced lipophilicity may select the 4-fluoro variant.
| Evidence Dimension | Lipophilicity (calculated Log P) |
|---|---|
| Target Compound Data | Log P = 0.9337057 |
| Comparator Or Baseline | 4-Fluoropiperidine-1-sulfonyl chloride: Log P = 0.00547183933333 |
| Quantified Difference | ΔLog P ≈ 0.928 (~170-fold higher lipophilicity) |
| Conditions | Calculated property (Chembase / Fluorochem datasheets) |
Why This Matters
Lipophilicity directly impacts the drug-likeness of derived sulfonamides, making the 4-methyl analog a distinct choice for programs targeting intracellular or CNS-penetrant compounds.
- [1] Chembase. 4-Methylpiperidine-1-sulfonyl chloride (CAS 41483-70-9): Calculated Physicochemical Properties. Log P = 0.9337057. View Source
- [2] Lipinski, C. A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 46(1-3), 3-26. (Class-level inference: Log P impact on drug-likeness). View Source
